molecular formula C12H12N2O3S2 B2427886 (Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 881546-90-3

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2427886
CAS No.: 881546-90-3
M. Wt: 296.36
InChI Key: PGJVLHLSUAIKLM-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C12H12N2O3S2 and its molecular weight is 296.36. The purity is usually 95%.
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Scientific Research Applications

  • Chromophore Synthesis and Photophysical Properties : The synthesis of novel d-π-A type chromophores, including derivatives of the mentioned compound, has been studied for their photophysical properties. These compounds exhibit absorption and emission wavelengths in specific ranges and demonstrate interesting characteristics like viscosity-induced emission and intramolecular charge transfer. This research is important in the context of understanding light-absorbing materials and their applications in areas like optoelectronics and photovoltaics (Jachak et al., 2021).

  • Anticancer and Antiangiogenic Effects : Another significant application of thioxothiazolidin derivatives is in anticancer therapy. Studies have explored these compounds for their ability to inhibit tumor growth and angiogenesis in models like mouse Ehrlich Ascites Tumor. This suggests potential for these compounds in developing new anticancer treatments (Chandrappa et al., 2010).

  • Fluorescent Compound for Metal Ion Detection : Derivatives of this compound have been synthesized for use as fluorescent compounds in the detection of metal ions like Cobalt (Co2+). Their selective quenching effect in the presence of Co2+ indicates potential as chemical sensors (Li Rui-j, 2013).

  • Aldose Reductase Inhibitory Action : Some derivatives have shown potential as aldose reductase inhibitors, with applications in clinical practice for conditions like diabetes. These studies provide insights into structure-activity relationships and could guide the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

  • Antimicrobial Activity : The synthesis and evaluation of certain derivatives of this compound have shown promising antimicrobial properties. This includes activities against bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Horishny et al., 2022).

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-2-8(11(16)17)14-10(15)9(19-12(14)18)6-7-4-3-5-13-7/h3-6,8,13H,2H2,1H3,(H,16,17)/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJVLHLSUAIKLM-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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